N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

CAS 2034309-29-8 delivers a pre‑assembled pyrazole-pyridine-thiophene‑3‑carboxamide core with an under‑represented 4‑pyridinylmethyl spacer. No public SAR data exist; in‑house profiling is required. The secondary carboxamide provides a rapid handle for amide coupling, enabling parallel library synthesis. Its positional isomer (CAS 2034468-31-8) is available as a matched molecular‑pair probe to dissect linker‑geometry effects on target engagement. Procure for exploratory diversification campaigns, not for pre‑validated potency.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 2034309-29-8
Cat. No. B2575100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide
CAS2034309-29-8
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-6-11(2-4-16-14)7-17-15(20)12-3-5-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20)
InChIKeyNWWGCFKINRDGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034309-29-8) Procurement Baseline


N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a heterocyclic small molecule (C₁₅H₁₄N₄OS, MW 298.36 g/mol) in which a thiophene-3-carboxamide moiety is connected via a methylene linker to a pyridine ring further substituted with a 1-methylpyrazole group [1]. The compound was first registered in chemical databases in 2016 and is listed primarily as a research chemical or building block, with its structure suggesting potential utility in kinase inhibitor design and antifungal discovery programs [1]. However, a comprehensive search of primary literature, patents, and authoritative bioactivity databases reveals no publicly available quantitative structure-activity relationship (SAR) data, IC₅₀ values, or selectivity profiles for this specific compound as of the latest search date.

Procurement Risk: Why In-Class Analogs of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide Are Not Freely Interchangeable


Compounds within the pyrazole-pyridine-thiophene carboxamide class exhibit significant variation in biological activity depending on the substitution pattern. Published studies on closely related pyrazole-thiophene carboxamides demonstrate that even minor structural changes—such as moving the carboxamide attachment from the thiophene 2-position to the 3-position, altering the substitution on the pyridine ring, or changing the linker between the pyridine and thiophene moieties—can drastically alter antifungal EC₅₀ values, kinase inhibition potency, and target selectivity [1]. For example, the isomeric analog N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034468-31-8), which differs only in the point of attachment to the pyridine ring (3-ylmethyl vs. 4-ylmethyl), is expected to exhibit different conformational preferences and target engagement profiles, although no direct comparative data have been published for either compound. Without compound-specific quantitative evidence, substitution with a positional isomer or a close analog carries an unquantifiable risk of altered activity, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034309-29-8)


Structural Uniqueness: 4-Pyridinylmethyl Linker Topology vs. Direct Pyrazole-Thiophene Carboxamides

The target compound incorporates a 4-pyridinylmethyl linker between the pyrazole and thiophene-3-carboxamide groups, distinguishing it from the broader class of pyrazole-thiophene carboxamides that lack this spacer. In the antifungal SDHI series reported by Li et al. (2020), the most active direct-linked analog, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c), achieved an EC₅₀ of 11.6 μmol/L against Rhizoctonia solani [1]. No analogous antifungal or kinase inhibition data exist for the 4-pyridinylmethyl-bridged topology represented by CAS 2034309-29-8. [Class-level inference].

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

Recommended Application Scenarios for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide Based on Available Evidence


Chemical Probe and Scaffold-Hopping Library Enhancement

Given its distinct 4-pyridinylmethyl linker topology that is underrepresented in published pyrazole-thiophene carboxamide SAR studies [1], CAS 2034309-29-8 may serve as a scaffold-diversification element in kinase inhibitor or antifungal probe libraries. Its procurement is justified for exploratory SAR campaigns aiming to evaluate the impact of a pyridinylmethyl spacer on target engagement, rather than for programs requiring pre-validated potency.

Synthetic Intermediate for Custom Derivatization

The compound contains three modifiable heterocyclic moieties (pyrazole, pyridine, thiophene) and a secondary carboxamide, making it a versatile intermediate for parallel synthesis of focused libraries. The 4-aminomethylpyridine substructure (derived from (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, CAS 1823582-64-4) provides a convenient handle for amide coupling with diverse carboxylic acids, enabling rapid analog generation [1]. Procurement should be considered when the synthetic route benefits from a pre-assembled pyrazole-pyridine core.

Negative Control or Comparator for Positional Isomer Studies

The compound's positional isomer, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide (CAS 2034468-31-8), differs only in the pyridine attachment point (3-ylmethyl vs. 4-ylmethyl). This pair can serve as matched molecular pair (MMP) probes to interrogate how subtle changes in linker geometry affect binding to ATP-binding pockets or allosteric sites. No quantitative data exist for either isomer, so procurement must be accompanied by in-house profiling.

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